molecular formula C30H31F3N6OS B12550318 N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

Cat. No.: B12550318
M. Wt: 580.7 g/mol
InChI Key: UKSRSPVTFVLKRY-UHFFFAOYSA-N
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Description

Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- is a complex organic compound that features a unique combination of functional groups, including urea, indeno-pyrazole, thienyl, and trifluoromethyl phenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indeno[1,2-c]pyrazole core, followed by the introduction of the thienyl and trifluoromethyl phenyl groups through various coupling reactions. The final step often involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and indeno-pyrazole moieties can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The indeno[1,2-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties
Studies have shown that compounds containing pyrazole and thienyl groups possess antimicrobial activity against various pathogens. The compound's effectiveness against bacteria and fungi has been evaluated using standard antimicrobial assays, revealing promising results that warrant further investigation .

Pharmacological Applications

G Protein-Coupled Receptor Modulation
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. Preliminary studies indicate that it may act as an agonist or antagonist for specific GPCRs, influencing physiological responses such as inflammation and pain .

Neuropharmacology
Given the presence of the piperazine moiety, the compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities. Research into the central nervous system effects of this compound could reveal new therapeutic avenues for treating mood disorders .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for its biological properties. For instance, modifications to the trifluoromethyl group or the urea linkage could enhance potency or selectivity against specific targets .

Synthesis and Characterization

Synthetic Pathways
The synthesis of N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea involves multiple steps that require careful optimization to improve yield and purity. Various synthetic strategies have been reported, including cyclization reactions and functional group transformations .

Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the identity of the synthesized product .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial PropertiesTreatment against bacterial infectionsEffective against various pathogens
Pharmacological ApplicationsGPCR modulationPotential agonist/antagonist effects
NeuropharmacologyAnxiolytic/antidepressant activitiesPossible central nervous system effects

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the indeno-pyrazole core may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-c]pyrazole derivatives: Share the core structure but differ in the substituents attached to the indeno-pyrazole ring.

    Thienyl-substituted ureas: Similar in having the thienyl and urea groups but lack the indeno-pyrazole moiety.

    Trifluoromethyl phenyl compounds: Contain the trifluoromethyl phenyl group but differ in other structural aspects.

Uniqueness

What sets Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea is a complex organic molecule characterized by its unique structural features, which include a pyrazole core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C30H31F3N6OS
  • Molecular Weight : 580.70 g/mol
  • CAS Number : 866854-36-6
  • Canonical SMILES : CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2

Structural Features

The compound features a thienyl group and a trifluoromethyl phenyl moiety, which are known to enhance biological activity through various mechanisms. The presence of the piperazine ring is also significant, as it is often associated with improved solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. A study by Ghalib et al. (2013) demonstrated that certain pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The specific compound may share similar mechanisms due to its structural analogies.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds with similar frameworks have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could be significant. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties .

Enzyme Inhibition

Inhibition of specific enzymes can lead to therapeutic effects. Compounds similar to the one have been found to inhibit enzymes like butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases . The potential for enzyme inhibition warrants further investigation into this compound's pharmacodynamics.

Summary of Biological Activities

Activity TypeEvidence of ActivityReference
AnticancerInhibits proliferation in cancer cell linesGhalib et al., 2013
AntimicrobialEffective against S. aureus, C. albicansVarious studies
Anti-inflammatoryModulates cytokine releaseRelated studies
Enzyme inhibitionInhibits BChEGhalib et al., 2013

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer effects of pyrazole derivatives, researchers found that compounds with structural similarities to the target molecule significantly reduced tumor growth in xenograft models. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives showed that a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against S. aureus, indicating strong antibacterial activity . This suggests that the compound under consideration may also exhibit similar efficacy.

Properties

Molecular Formula

C30H31F3N6OS

Molecular Weight

580.7 g/mol

IUPAC Name

1-methyl-1-[[5-[7-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydroindeno[1,2-c]pyrazol-3-yl]thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C30H31F3N6OS/c1-37-10-12-39(13-11-37)17-19-6-7-20-15-25-27(24(20)14-19)35-36-28(25)26-9-8-23(41-26)18-38(2)29(40)34-22-5-3-4-21(16-22)30(31,32)33/h3-9,14,16H,10-13,15,17-18H2,1-2H3,(H,34,40)(H,35,36)

InChI Key

UKSRSPVTFVLKRY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2

Origin of Product

United States

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